Cas no 207569-16-2 (N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide)

N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide Chemical and Physical Properties
Names and Identifiers
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- N N' N''-(2 2' 2''-NITRILOTRIETHYL)-
- N-[2-[bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide
- N,N′,N′′-(2,2′,2′′-Nitrilotriethyl)tris(2,2,2-trifluoroacetaMide)
- DTXSID90394561
- J-013595
- 207569-16-2
- N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide), 98%
- N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)
- N,N',N''-(Nitrilotris(ethane-2,1-diyl))tris(2,2,2-trifluoroacetamide)
- N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide
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- Inchi: InChI=1S/C12H15F9N4O3/c13-10(14,15)7(26)22-1-4-25(5-2-23-8(27)11(16,17)18)6-3-24-9(28)12(19,20)21/h1-6H2,(H,22,26)(H,23,27)(H,24,28)
- InChI Key: YFDXKLHAJTVRDJ-UHFFFAOYSA-N
- SMILES: C(CN(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Computed Properties
- Exact Mass: 434.10004381g/mol
- Monoisotopic Mass: 434.10004381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 90.5Ų
Experimental Properties
- Melting Point: 106-109 °C(lit.)
N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-228802-5 g |
N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide), |
207569-16-2 | 5g |
¥331.00 | 2023-07-11 | ||
TRC | B124913-100mg |
N-[2-[bis[2-[(2,2,2-Trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide |
207569-16-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B124913-50mg |
N-[2-[bis[2-[(2,2,2-Trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide |
207569-16-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B124913-500mg |
N-[2-[bis[2-[(2,2,2-Trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide |
207569-16-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-228802-5g |
N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide), |
207569-16-2 | 5g |
¥331.00 | 2023-09-05 |
N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide Related Literature
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on N-2-bis2-(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide
Introduction to N-2-bis(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide (CAS No. 207569-16-2)
N-2-bis(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide, identified by its CAS number 207569-16-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include the presence of multiple fluorinated acetyl groups and amino functionalities. These structural attributes not only contribute to its distinct chemical properties but also open up a wide array of potential applications in medicinal chemistry and biotechnology.
The molecular structure of N-2-bis(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide is highly sophisticated, featuring a backbone that consists of alternating amino and acetyl groups. The incorporation of 2,2,2-trifluoroacetyl units enhances the compound's stability and reactivity under various conditions. This makes it an attractive candidate for further exploration in the synthesis of novel pharmaceutical agents and biochemical probes.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine atoms in N-2-bis(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide contributes to its favorable pharmacokinetic properties. This characteristic has been leveraged in the design of new drug candidates that aim to overcome resistance mechanisms associated with existing therapies.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for various diseases. Researchers have been exploring its utility as a precursor in the synthesis of small-molecule inhibitors that can modulate key biological pathways involved in cancer progression. The trifluoroacetyl groups present in its structure are particularly noteworthy, as they can serve as anchor points for further functionalization. This flexibility allows chemists to tailor the compound's properties to meet specific therapeutic requirements.
The synthesis of N-2-bis(2,2,2-Trifluoroacetyl)aminoethylaminoethyl-2,2,2-trifluoroacetamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions have been instrumental in facilitating its preparation. These advancements have not only streamlined the production process but also opened up new avenues for structural diversification.
Evaluation of N-207569-16-20's biological activity has revealed promising results in preclinical studies. Its ability to interact with specific enzymes and receptors has been demonstrated through both computational modeling and experimental validation. These interactions suggest that it may exhibit inhibitory effects on certain therapeutic targets. Further investigation is warranted to fully elucidate its mechanism of action and potential side effects.
The pharmaceutical industry is increasingly recognizing the importance of fluorinated compounds in drug development. The unique properties of N-207569-16-20, such as its stability and bioavailability-enhancing capabilities, make it a valuable asset in this context. As research continues to uncover new applications for this compound, it is expected to play a significant role in the next generation of therapeutics.
In conclusion, N-N-207569-16-20, with its intricate structure and multifunctional groups, represents a significant advancement in pharmaceutical chemistry. Its potential applications in drug discovery and development are vast and varied. As our understanding of its properties continues to grow, so too will its importance in addressing some of the most pressing challenges in modern medicine.
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